4,5-Dimethoxy-1H-inden-1-one
Description
4,5-Dimethoxy-1H-inden-1-one (CAS: 6342-80-9) is a bicyclic aromatic ketone featuring methoxy groups at the 4- and 5-positions of the indenone scaffold. Its structure comprises a fused benzene and cyclopentenone ring system, with substituents influencing electronic and steric properties.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,5-dimethoxyinden-1-one |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h3-6H,1-2H3 |
InChI Key |
RQJGJXYQFCFFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Formation of Indanone Ring: The benzene derivative undergoes a series of reactions, including Friedel-Crafts acylation, to form the indanone ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4,5-Dimethoxy-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key methoxy-substituted indenone derivatives include:
Key Observations :
- Ring Saturation : Dihydro derivatives (e.g., 2,3-dihydro) exhibit reduced aromaticity, impacting reactivity and stability .
This compound
For example:
- Derivatives : The hydrochloride salt of (R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine is marketed for medicinal use, indicating possible central nervous system or antimicrobial applications .
3,5-Dimethoxy-1H-inden-1-one
- Broad Antimicrobial Activity : Isolated from Coix lacryma-jobi (Job’s tears), this compound inhibits bacteria (e.g., E. coli), fungi, and yeasts .
- Natural Source : Highlights the role of methoxy positioning in bioactivity, as the 3,5-substitution may optimize interactions with microbial targets.
4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Pharmacological and Industrial Relevance
- Antimicrobials : The 3,5-dimethoxy variant’s broad-spectrum activity positions it as a lead compound for antibiotic development .
- Medicinal Chemistry: Amine derivatives of 4,5-dimethoxy indenones (e.g., ) suggest applications in drug discovery, possibly targeting neurological or infectious diseases.
- Agricultural Uses: Coix-derived indenones may contribute to plant-based antimicrobial formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
